An In-depth Technical Guide to the Properties and Applications of Benzyl 3-Bromopropyl Ether
An In-depth Technical Guide to the Properties and Applications of Benzyl 3-Bromopropyl Ether
Abstract
Benzyl 3-bromopropyl ether (CAS No. 54314-84-0) is a bifunctional chemical reagent of significant utility in modern organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectral analysis, and core reactivity. We will explore its application as a versatile building block, particularly focusing on its dual role as an alkylating agent via its primary bromide and as a protected alcohol in the form of a selectively cleavable benzyl ether. This document is intended for researchers, chemists, and drug development professionals who seek to leverage the unique synthetic potential of this compound.
Core Chemical and Physical Properties
Benzyl 3-bromopropyl ether is a colorless to pale yellow liquid under standard conditions, characterized by the presence of a benzyloxy group and a terminal primary alkyl bromide.[1] This unique combination of functional groups dictates its physical properties and is the foundation of its synthetic utility.
Structural and General Data
A summary of the key identification and physical parameters is provided in Table 1. The molecule's structure combines a flexible propyl chain with a rigid aromatic ring, influencing its solubility and boiling point. It is soluble in common organic solvents like ethanol and ether but has limited solubility in water due to the hydrophobic benzyl and propyl components.[1]
| Property | Value | Reference(s) |
| CAS Number | 54314-84-0 | [2] |
| Molecular Formula | C₁₀H₁₃BrO | [2] |
| Molecular Weight | 229.11 g/mol | [2] |
| IUPAC Name | ((3-bromopropoxy)methyl)benzene | [3] |
| Synonyms | 3-(Benzyloxy)propyl Bromide, 3-Bromopropyl Benzyl Ether | [3] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 130-132 °C at 8 mmHg | [2][4] |
| Density | 1.298 g/mL at 25 °C | [2][4] |
| Refractive Index (n²⁰/D) | 1.531 | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |
Synthesis and Purification
The most common and efficient laboratory-scale synthesis of benzyl 3-bromopropyl ether relies on the principles of the Williamson ether synthesis. This method involves the nucleophilic attack of an alkoxide on an alkyl halide. Two primary pathways are viable, with the choice often depending on the commercial availability and cost of the starting materials.
Synthetic Pathways
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Pathway A: Reaction of benzyl alkoxide with 1,3-dibromopropane. Benzyl alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form sodium benzoxide. This alkoxide then acts as a nucleophile, displacing one of the bromide ions from 1,3-dibromopropane in an Sₙ2 reaction. Using an excess of 1,3-dibromopropane is crucial to minimize the formation of the bis-etherified byproduct.
-
Pathway B: Reaction of 3-bromo-1-propanol with benzyl bromide. The alcohol is deprotonated with a base (e.g., NaH) to form the corresponding alkoxide, which then displaces the bromide from benzyl bromide. This pathway is often preferred as benzyl bromide is a highly reactive and common benzylating agent.[6]
Figure 1: Common synthetic routes to Benzyl 3-bromopropyl ether.
Experimental Protocol (Illustrative Example - Pathway B)
-
Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with sodium hydride (1.1 eq.) as a 60% dispersion in mineral oil.
-
Solvent: Anhydrous tetrahydrofuran (THF) is added, and the suspension is cooled to 0 °C in an ice bath.
-
Alkoxide Formation: 3-Bromo-1-propanol (1.0 eq.) dissolved in anhydrous THF is added dropwise to the NaH suspension. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour until hydrogen evolution ceases.
-
Alkylation: The reaction is cooled back to 0 °C, and benzyl bromide (1.0 eq.) is added dropwise. The reaction mixture is then stirred at room temperature overnight.
-
Workup: The reaction is carefully quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the final product.[1]
Chemical Reactivity and Mechanistic Insights
The reactivity of benzyl 3-bromopropyl ether is governed by its two distinct functional groups: the primary alkyl bromide and the benzyl ether. This allows for a range of selective transformations.
Nucleophilic Substitution at the Propyl Chain
The terminal bromine atom is attached to a primary carbon, making it an excellent electrophile for Sₙ2 reactions.[7] This is the most common transformation for this molecule, allowing for the introduction of a three-carbon chain with a protected hydroxyl group.
Figure 2: General Sₙ2 reaction pathway.
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Causality: The Sₙ2 mechanism is favored due to the unhindered nature of the primary carbon, which allows for easy backside attack by a nucleophile.[8] A wide range of nucleophiles can be employed, including amines, azides, cyanides, thiolates, and carbanions, making this a reliable method for carbon-nitrogen, carbon-sulfur, and carbon-carbon bond formation.
Cleavage of the Benzyl Ether Protecting Group
The benzyl ether serves as a robust protecting group for the hydroxyl functionality. Its removal, or deprotection, is a key step in multi-step syntheses and can be achieved under several distinct conditions, providing synthetic flexibility.[6]
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Catalytic Hydrogenolysis: This is the most common and often cleanest method for benzyl ether cleavage. The reaction is typically performed using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[9] The reaction proceeds under mild conditions and yields the free alcohol and toluene as the only byproduct.
-
Expertise & Trustworthiness: This method is highly reliable but is incompatible with other reducible functional groups, such as alkenes, alkynes, or some nitro groups.[4] If these groups are present, an alternative deprotection strategy must be chosen.
-
-
Acidic Cleavage: Strong acids, such as HBr or BCl₃, can cleave the ether bond.[6][10] The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base (e.g., Br⁻) at the benzylic carbon.
-
Causality: This pathway is effective because the benzylic position can stabilize the resulting carbocation intermediate. However, its use is limited to substrates that can tolerate harsh acidic conditions.[6]
-
-
Oxidative Cleavage: Certain oxidizing agents can selectively cleave benzyl ethers. A notable example is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which is particularly effective for p-methoxybenzyl (PMB) ethers but can also be used for standard benzyl ethers, sometimes with photoirradiation.[4][6] Other methods involve oxidation with oxoammonium salts.[3]
-
Authoritative Grounding: These methods are advantageous when neutral conditions are required and when other acid- or reduction-sensitive groups are present in the molecule.[4]
-
Figure 3: Key deprotection strategies for the benzyl ether group.
Applications in Complex Molecule Synthesis
The dual functionality of benzyl 3-bromopropyl ether makes it a valuable reagent for introducing a protected three-carbon linker into molecules. This is particularly useful in the synthesis of natural products and pharmaceutical agents.
-
Synthesis of PAP-7: This compound has been used in the preparation of 5-(3-Benzyloxypropoxy)psoralen (PAP-7), a blocker of the Kv1.3 potassium channel, which is a target for immunosuppressive drugs.[5]
-
Total Synthesis of Zincophorin: It served as a key building block in the total synthesis of the ionophore antibiotic zincophorin.
-
Synthesis of (+)-Anatoxin-a: This reagent was utilized in the synthetic route towards the potent neurotoxin (+)-anatoxin-a.
In these examples, the molecule is first introduced via an Sₙ2 reaction at the bromide. The benzyl ether then serves as a stable protecting group throughout subsequent synthetic steps before being removed near the end of the synthesis to reveal the free hydroxyl group.
Spectral Data Analysis
Spectroscopic analysis is essential for confirming the identity and purity of benzyl 3-bromopropyl ether.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear fingerprint of the molecule. The expected chemical shifts (in CDCl₃) and multiplicities are detailed below.
| Protons | Approx. Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 7.25 - 7.40 | Multiplet | 5H | Phenyl protons |
| Ph-CH₂ -O | ~4.50 | Singlet | 2H | Benzylic protons |
| O-CH₂ -CH₂ | ~3.55 | Triplet | 2H | Methylene adjacent to ether O |
| CH₂-CH₂ -Br | ~3.45 | Triplet | 2H | Methylene adjacent to Br |
| CH₂-CH₂ -CH₂ | ~2.15 | Pentet | 2H | Central methylene |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to the unique carbon environments.
| Carbon | Approx. Chemical Shift (ppm) | Assignment |
| C -Ar (quaternary) | ~138 | Aromatic C attached to CH₂ |
| C H-Ar | ~128.5, ~127.8 | Aromatic CH carbons |
| Ph-C H₂-O | ~73 | Benzylic carbon |
| O-C H₂-CH₂ | ~68 | Methylene adjacent to ether O |
| CH₂-C H₂-Br | ~33 | Methylene adjacent to Br |
| CH₂-C H₂-CH₂ | ~30 | Central methylene |
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Expertise Note: The downfield shift of the carbon attached to bromine (~33 ppm) and the carbon attached to the ether oxygen (~68 ppm) are characteristic and due to the deshielding effect of these electronegative atoms.[11][12]
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands confirming the presence of the key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3030 - 3090 | Medium | C-H stretch (aromatic) |
| 2850 - 2960 | Medium-Strong | C-H stretch (aliphatic) |
| ~1495, ~1450 | Medium | C=C stretch (aromatic ring) |
| 1090 - 1120 | Strong | C-O-C stretch (ether) |
| ~740, ~700 | Strong | C-H bend (monosubstituted benzene) |
| 500 - 600 | Medium | C-Br stretch |
Safety, Handling, and Storage
Benzyl 3-bromopropyl ether is considered a hazardous chemical and must be handled with appropriate precautions.[13]
-
Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][14] It is also harmful if swallowed.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Conclusion
Benzyl 3-bromopropyl ether is a highly valuable and versatile reagent in organic synthesis. Its bifunctional nature allows for the strategic introduction of a three-carbon chain, with the benzyl ether serving as a robust and selectively cleavable protecting group. A thorough understanding of its reactivity, particularly the conditions required for nucleophilic substitution and benzyl ether deprotection, enables chemists to design and execute complex synthetic strategies with precision and control. Adherence to strict safety protocols is mandatory when handling this compound.
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Geden, J. V., & Seeberger, P. H. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 22(12), 4684–4688. [Link][4]
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